

IUPAC nomenclature and structure of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.

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Compound of Interest

Compound Name: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

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5-Methyl-3-phenylisoxazole-4-carbonyl chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride**, a key intermediate in pharmaceutical synthesis. The document covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and its primary application in the production of semi-synthetic penicillins.

Chemical Identity and Structure

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is a heterocyclic compound featuring an isoxazole ring substituted with methyl, phenyl, and carbonyl chloride groups. Its structure and nomenclature are fundamental to its reactivity and application in organic synthesis.

IUPAC Name: **5-methyl-3-phenylisoxazole-4-carbonyl chloride**^[1]

Synonyms: PMIC Chloride^[2]

Chemical Structure:

Caption: Chemical structure of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride**.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** is presented in the table below. This data is essential for handling, storage, and reaction setup.

Property	Value	Reference
Molecular Formula	C11H8ClNO2	[3][4]
Molecular Weight	221.64 g/mol	[3][4]
CAS Number	16883-16-2	[3][4]
Appearance	White to light yellow powder or lump	[5]
Melting Point	24-25 °C	[2][3]
Boiling Point	170 °C at 15 mmHg	[5]
Density	1.278 g/cm ³	[3]
Solubility	Soluble in Methanol. Water solubility: 701.8 mg/L at 25°C.	[3]
Purity	Typically ≥98% (GC)	[5]
Storage	Store at 2-8 °C under an inert atmosphere. Moisture sensitive.	[1][5]

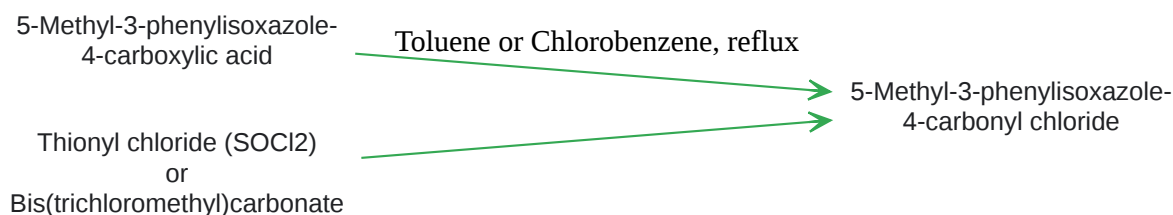
Experimental Protocols

This section details the common synthetic routes for the preparation of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride**.

Synthesis from 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This is a widely used laboratory and industrial method for the preparation of the title compound.

Reaction Scheme:



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Caption: Synthesis of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride**.

Protocol 1: Using Thionyl Chloride

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methyl-3-phenylisoxazole-4-carboxylic acid in anhydrous toluene.
- **Reagent Addition:** Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** as a liquid that may solidify on standing.

Protocol 2: Using Bis(trichloromethyl) carbonate (Triphosgene)

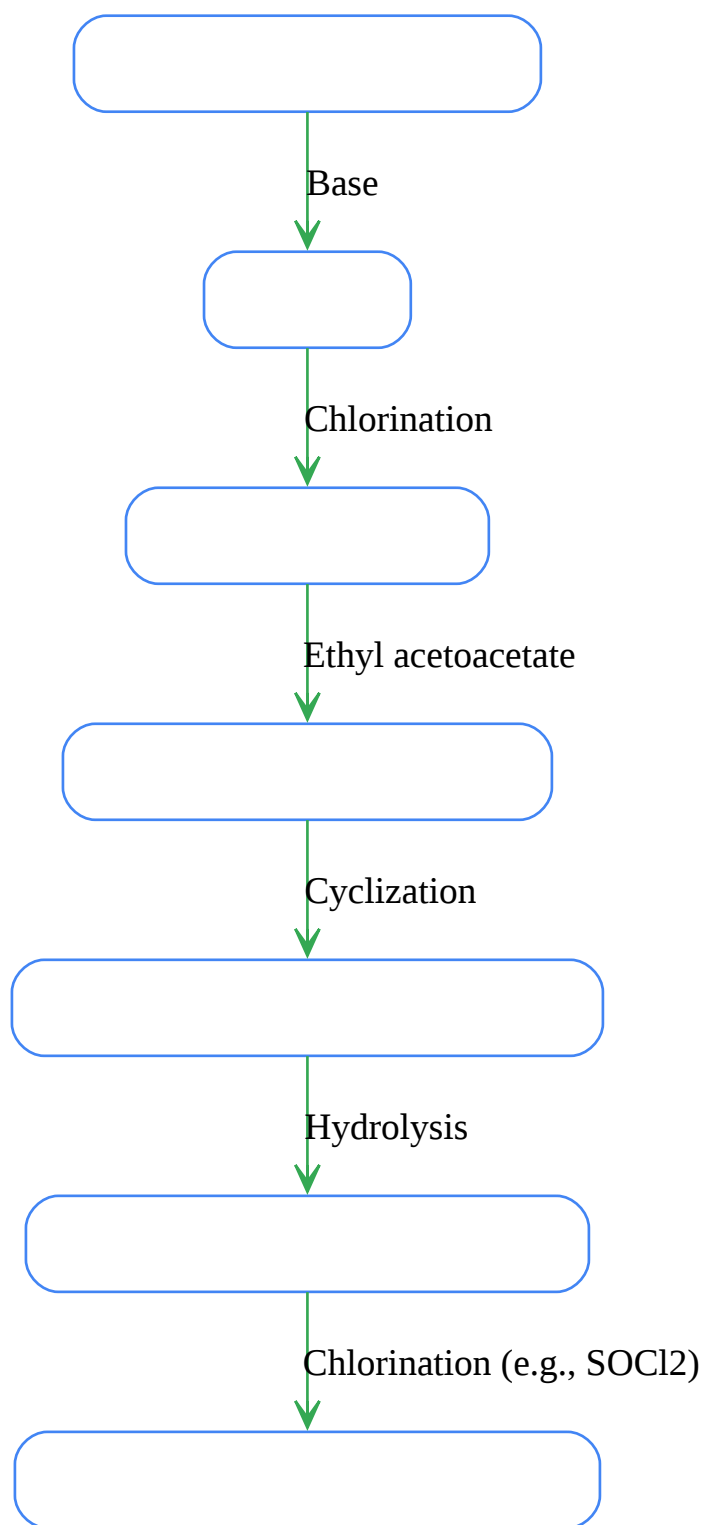
- **Reaction Setup:** In a four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, dissolve 3-phenyl-5-methyl-4-isoxazole formic acid in chlorobenzene.
- **Reagent Addition:** Add N,N-dimethylformamide (DMF) as a catalyst, followed by the dropwise addition of a solution of bis(trichloromethyl)carbonate in chlorobenzene at room temperature over 30 minutes.

- **Reaction Conditions:** Heat the mixture to 130°C and maintain at a steady reflux for 3 hours.
- **Work-up and Purification:** After the reaction is complete, recover the chlorobenzene by distillation under reduced pressure. The final product is then collected by vacuum distillation at 153-155°C at 0.667 KPa. A high purity of >99.5% can be achieved with this method.

Multi-step Synthesis from Benzaldehyde

A lengthier, but also common, industrial synthesis route starts from more basic precursors.

Workflow:



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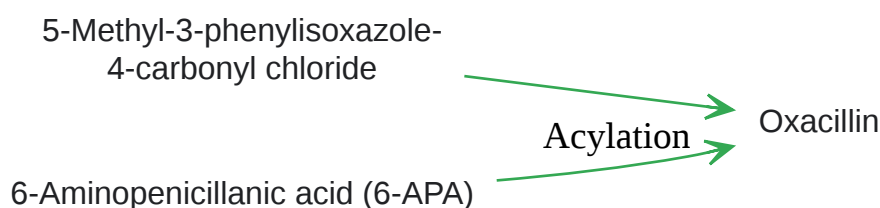
Caption: Multi-step synthesis workflow.

A detailed experimental protocol for this multi-step synthesis involves several stages of reaction and purification, which are generally considered proprietary industrial processes. A general outline is as follows: Benzaldehyde is reacted with hydroxylamine hydrochloride to form benzaldoxime.[6] This is followed by chlorination to yield benzohydroxamoyl chloride.[6] The subsequent reaction with ethyl acetoacetate, cyclization, hydrolysis, and a final chlorination step yields the desired product.[6]

Application in Pharmaceutical Synthesis

The primary application of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** is as a crucial intermediate in the synthesis of oxacillin and related semi-synthetic penicillins.[6] Its reactive carbonyl chloride group readily undergoes acylation with 6-aminopenicillanic acid (6-APA).

Reaction Scheme:



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Caption: Synthesis of Oxacillin.

Experimental Protocol for Oxacillin Synthesis:

- Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid (6-APA) in an aqueous solution of sodium bicarbonate or a suitable base to form the corresponding salt solution.
- Acylation Reaction: Cool the 6-APA solution to 0-5°C. Slowly add a solution of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** in a suitable organic solvent (e.g., acetone or dichloromethane) to the cooled 6-APA solution while maintaining the pH between 7.0 and 8.0 with the addition of a base.
- Reaction Monitoring: Stir the reaction mixture at low temperature until the reaction is complete, as indicated by TLC or HPLC.

- Isolation and Purification: Once the reaction is complete, the oxacillin can be precipitated by adjusting the pH of the solution. The crude product is then filtered, washed, and can be further purified by recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** is not readily available in the public domain. Commercial suppliers confirm the structure by NMR but do not typically provide the spectra. For research purposes, it is recommended to acquire and interpret the necessary analytical data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) upon synthesis or purchase.

As a reference, the spectroscopic data for the precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, has been reported in the literature. This can be useful for comparative purposes after the synthesis of the carbonyl chloride.

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